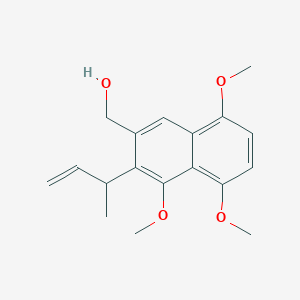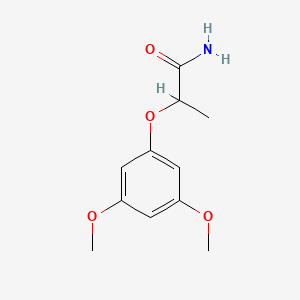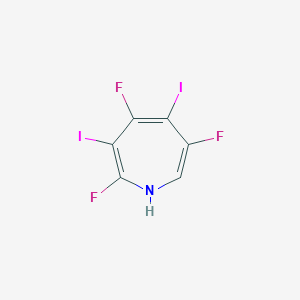![molecular formula C12H8O4 B14186848 7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione CAS No. 922508-38-1](/img/structure/B14186848.png)
7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione is a complex organic compound belonging to the class of dihydronaphthofurans These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione typically involves the annulation of naphthols with various reagents. One common method includes the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours, yielding the desired product in 74.6% yield . Other methods may involve cycloaddition reactions, Friedel–Crafts reactions, and Claisen rearrangements under various conditions .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and reduce costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific derivative and its application. For example, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: This compound has a similar fused ring structure but differs in its functional groups and reactivity.
3,5,8a-Trimethyl-7,8,8a,9-tetrahydronaphtho[2,3-b]furan-4(6H)-one: Another similar compound with different substituents that affect its chemical properties.
Uniqueness
7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
922508-38-1 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
7,8-dihydro-6H-benzo[e][2]benzofuran-1,3,9-trione |
InChI |
InChI=1S/C12H8O4/c13-8-3-1-2-6-4-5-7-10(9(6)8)12(15)16-11(7)14/h4-5H,1-3H2 |
Clave InChI |
HARGJQXLVFCJCF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)

![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)



methanone](/img/structure/B14186855.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)

